molecular formula C21H34N4OS B3029018 (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide CAS No. 479423-21-7

(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide

Cat. No. B3029018
M. Wt: 390.6
InChI Key: CNEVMNSDRMDKFO-KZNAEPCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule. It appears to contain elements of stereochemistry, as indicated by the (S)-, (1R,2R)- prefixes, which refer to the spatial arrangement of atoms in the molecule . The molecule also contains functional groups such as thioureido and benzyl, which can influence its chemical behavior.


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various techniques. Stereochemistry plays a crucial role in the structure and function of such molecules . The configuration (R or S) at the chiral centers in the molecule can be determined by analyzing the priorities of the substituents around the chiral center .


Chemical Reactions Analysis

The chemical reactions involving such a compound would depend on its functional groups and stereochemistry. For instance, thioureido groups can participate in a variety of reactions .


Physical And Chemical Properties Analysis

Enantiomers, like the ones specified in your compound, have similar physical and chemical properties, making them hard to separate . Techniques like chiral chromatography can be used to separate these enantiomers .

Scientific Research Applications

Chiral Solvating Agent for Enantiodifferentiation

This chemical has been explored as a chiral solvating agent (CSA) for enantiodiscrimination in derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. It effectively discriminates N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, enhancing the differentiation of NMR signals of enantiomeric substrates in ternary systems. This application is crucial for determining the stereochemical features of compounds in organic chemistry and pharmaceuticals (Recchimurzo et al., 2020).

Synthesis of Heterocyclic Compounds

Thiourea derivatives, including this chemical, are used in synthesizing various heterocyclic compounds. These are essential in medicinal chemistry for creating new pharmaceuticals with potential therapeutic effects. For instance, thiourea-acetamides are used in one-pot cascade reactions to efficiently produce heterocycles like imidazo[1,2-c]pyrimidines, which are important in drug discovery (Schmeyers & Kaupp, 2002).

Organocatalysis in Synthesis

The compound is used in organocatalysis for synthesizing various organic compounds. For example, it's been applied in the Friedel–Crafts alkylation of indole, leading to the production of chiral compounds. This application is significant in creating asymmetric molecules, which are crucial in the development of drugs and other biologically active compounds (Najda-Mocarska et al., 2018).

Antimicrobial and Antiviral Evaluation

Thiourea derivatives have been assessed for antimicrobial and antiviral activities. They are key in synthesizing compounds that can potentially treat infectious diseases. Some of these derivatives have demonstrated promising activities in inhibiting the growth of various microorganisms and viruses, highlighting their potential in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity

These compounds have also been evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, enzymes that play a crucial role in DNA replication. This research is significant in cancer therapy, as compounds that can modulate the activity of DNA topoisomerases may be effective in treating certain types of cancer (Esteves-Souza et al., 2006).

properties

IUPAC Name

(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)/t16-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVMNSDRMDKFO-KZNAEPCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)N[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720844
Record name N~2~-{[(1R,2R)-2-Aminocyclohexyl]carbamothioyl}-N-benzyl-N,3-dimethyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide

CAS RN

479423-21-7
Record name N~2~-{[(1R,2R)-2-Aminocyclohexyl]carbamothioyl}-N-benzyl-N,3-dimethyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
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(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
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(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
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(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
Reactant of Route 5
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
Reactant of Route 6
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide

Citations

For This Compound
1
Citations
G Bergonzini - 2014 - tdx.cat
In a first project, we developed the direct asymmetric -alkylation of -branched enals exploiting the compatibility between dienamine activation and Brønsted acid catalysis. In a …
Number of citations: 3 www.tdx.cat

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